molecular formula C27H43F3O12S B3326005 (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) CAS No. 226877-05-0

(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

Cat. No.: B3326005
CAS No.: 226877-05-0
M. Wt: 648.7 g/mol
InChI Key: WXUCCTLCCJADLJ-TXTZMMAHSA-N
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Description

(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is a useful research compound. Its molecular formula is C27H43F3O12S and its molecular weight is 648.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

226877-05-0

Molecular Formula

C27H43F3O12S

Molecular Weight

648.7 g/mol

IUPAC Name

[(2S)-2-(trifluoromethylsulfonyloxy)-2-[(2R,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H43F3O12S/c1-23(2,3)19(31)37-13-14(42-43(35,36)27(28,29)30)15-16(39-20(32)24(4,5)6)17(40-21(33)25(7,8)9)18(38-15)41-22(34)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16-,17+,18-/m0/s1

InChI Key

WXUCCTLCCJADLJ-TXTZMMAHSA-N

SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OS(=O)(=O)C(F)(F)F

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 3
Reactant of Route 3
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 5
Reactant of Route 5
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 6
Reactant of Route 6
(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

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